2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Overview
Description
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is a chemical compound with the molecular formula C8H10ClNS . It’s a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 . This code represents the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of this compound is 187.69 . It’s a liquid at room temperature .Scientific Research Applications
Organic Synthesis and Structural Properties
- Synthesis and Spectroscopic Properties : The study of substituted thiazolidinones, derived from the reaction of chloral with substituted anilines, demonstrates the compound's relevance in synthesizing biologically active molecules. These compounds are crucial for understanding the interaction between chloral and amines, providing a basis for synthesizing novel organic compounds with potential applications in drug discovery and development (Issac & Tierney, 1996).
Pharmacological Potential
- Dopamine D2 Receptor Ligands : Research on dopamine D2 receptor ligands highlights the significance of compounds with aromatic and heteroaromatic moieties, similar to "2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine", in developing treatments for neuropsychiatric disorders. These compounds' structural features are key to their pharmacological activity, underscoring their potential in therapeutic applications (Jůza et al., 2022).
Environmental and Material Science
- Degradation of Hazardous Compounds : Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including aromatic and aliphatic amines. This research is relevant for environmental cleanup and water treatment, indicating the broader applications of compounds similar to "this compound" in reducing environmental pollutants (Bhat & Gogate, 2021).
Advanced Functional Materials
- Metal-Organic Frameworks : Amine-functionalized metal–organic frameworks (MOFs) demonstrate the importance of nitrogen-containing compounds in creating materials with high CO2 sorption capacity. This application is crucial for addressing climate change through carbon capture technologies, suggesting potential research directions for "this compound" in material science (Lin, Kong, & Chen, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6H,1-3,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRYZWSSXVHDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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